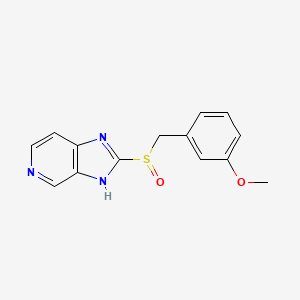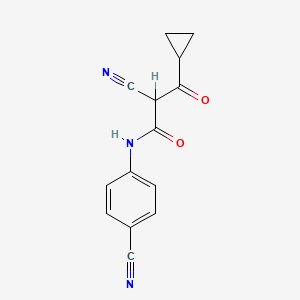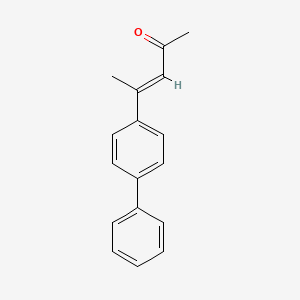
Trioxsalen
Vue d'ensemble
Description
Trioxsalen, également connu sous le nom de triméthylpsoralène, est une furanocoumarine et un dérivé du psoralène. Il est principalement obtenu à partir de plusieurs plantes, principalement du Psoralea corylifolia. Le this compound est connu pour ses propriétés photosensibilisantes, ce qui signifie qu'il peut rendre la peau plus sensible à la lumière ultraviolette. Ce composé est utilisé en association avec la lumière ultraviolette A pour le traitement de maladies cutanées telles que le vitiligo et l'eczéma des mains .
Applications De Recherche Scientifique
Trioxsalen has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Trioxsalen, a furanocoumarin and a psoralen derivative , primarily targets DNA . It is obtained from several plants, mainly Psoralea corylifolia . DNA plays a crucial role in cell division, growth, and function, making it a significant target for many therapeutic agents.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the creation of interstrand cross-links in DNA . This process inhibits DNA synthesis and cell division, leading to cell apoptosis . This compound also has unique crosslinking features to DNA .
Pharmacokinetics
It is known that this compound is administered either topically or orally in conjunction with uv-a for phototherapy treatment of vitiligo and hand eczema .
Result of Action
The result of this compound’s action at the molecular level is the creation of interstrand cross-links in DNA . This leads to the inhibition of DNA synthesis and cell division, potentially causing cell apoptosis . At the cellular level, the recovery from the cell injury may be followed by increased melanisation of the epidermis .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, this compound requires exposure to ultraviolet radiation or sunlight to become pharmacologically active . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of other substances. For instance, excipients used in drug formulations can interact with this compound, potentially affecting its action .
Analyse Biochimique
Biochemical Properties
Trioxsalen plays a significant role in biochemical reactions, particularly in the context of phototherapy. Upon activation by UV-A light, this compound interacts with DNA to form interstrand cross-links . These cross-links can cause programmed cell death (apoptosis) unless repaired by cellular mechanisms . This compound can also be conjugated to dyes for confocal microscopy, allowing visualization of sites of DNA damage . Additionally, this compound is being explored for the development of antisense oligonucleotides that can be cross-linked specifically to mutant mRNA sequences without affecting normal transcripts .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. When activated by UV-A light, this compound forms interstrand cross-links in DNA, leading to cell apoptosis . This process can influence cell signaling pathways, gene expression, and cellular metabolism. In research settings, this compound is used as an experimental mutagen to generate small deletions in DNA, which can affect gene function and expression . The compound’s ability to induce DNA damage and apoptosis makes it a valuable tool in studying cellular responses to DNA damage and repair mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its activation by UV-A light, which enables it to form interstrand cross-links in DNA . These cross-links prevent the separation of DNA strands during replication and transcription, leading to cell cycle arrest and apoptosis . This compound’s ability to form cross-links with DNA is the basis for its use in phototherapy and as an experimental mutagen . Additionally, this compound can be conjugated to antisense oligonucleotides to target specific mRNA sequences, providing a mechanism for selective gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . The photoactivated form of this compound produces interstrand linkages in DNA, resulting in cell apoptosis . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with the compound causing sustained DNA damage and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is used to treat conditions such as vitiligo and hand eczema . At high doses, this compound can cause toxic or adverse effects, including severe sunburns, increased risk of skin cancer, and cataracts . Threshold effects have been observed, with higher doses leading to more pronounced DNA damage and apoptosis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by UV-A light and subsequent interactions with DNA . The compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . This compound’s active metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s ability to form DNA cross-links is a key aspect of its metabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be administered topically or orally, and its distribution is influenced by factors such as absorption and volume of distribution . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s ability to photosensitize the skin is a result of its distribution and activation by UV-A light .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA to form interstrand cross-links . This compound’s activity and function are influenced by its localization, with the compound targeting specific compartments or organelles within the cell . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its ability to induce DNA damage and apoptosis .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le trioxsalen peut être synthétisé par différentes voies chimiques. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. La synthèse implique généralement l'utilisation de réactifs tels que le méthanol et le tétrahydrofurane, la réaction étant surveillée par des techniques telles que la chromatographie liquide haute performance (HPLC) .
Méthodes de production industrielle
En milieu industriel, le this compound est produit en optimisant les conditions réactionnelles pour assurer un rendement élevé et une pureté optimale. Le processus implique l'utilisation de réacteurs à grande échelle et un contrôle précis de la température et du pH. Le produit final est purifié à l'aide de techniques chromatographiques pour répondre aux normes requises .
Analyse Des Réactions Chimiques
Types de réactions
Le trioxsalen subit plusieurs types de réactions chimiques, notamment :
Photoactivation : Lorsqu'il est exposé à la lumière ultraviolette A, le this compound s'active et peut former des liaisons croisées inter-brins dans l'ADN.
Oxydation et réduction : Le this compound peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes par rapport à ses propriétés de photoactivation.
Réactifs et conditions courants
Photoactivation : La lumière ultraviolette A est le principal réactif utilisé pour activer le this compound.
Oxydation et réduction : Les réactifs courants pour ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium.
Principaux produits formés
Le principal produit formé par la photoactivation du this compound est les liaisons croisées inter-brins de l'ADN, ce qui peut entraîner une mort cellulaire programmée si elles ne sont pas réparées par les mécanismes cellulaires .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme sonde pour la structure et la fonction des acides nucléiques.
Biologie : Utilisé dans la recherche génétique comme un mutagène expérimental.
Médecine : Utilisé en photothérapie pour le traitement de maladies cutanées telles que le vitiligo et l'eczéma des mains.
Mécanisme d'action
Le this compound exerce ses effets principalement par photoactivation. Lorsqu'il est exposé à la lumière ultraviolette A, il forme des liaisons croisées inter-brins dans l'ADN, inhibant la synthèse de l'ADN et la division cellulaire. Cela peut entraîner des dommages cellulaires et une mort cellulaire programmée à moins qu'ils ne soient réparés par les mécanismes cellulaires. Les cibles moléculaires du this compound comprennent l'ADN, où il forme des liaisons covalentes, entraînant l'inhibition de la transcription et de la réplication .
Comparaison Avec Des Composés Similaires
Le trioxsalen est comparé à d'autres dérivés du psoralène tels que :
Psoralène : Comme le this compound, le psoralène est utilisé en photothérapie pour les maladies cutanées.
Méthoxsalen : Un autre dérivé du psoralène utilisé en photothérapie.
Liste de composés similaires
- Psoralène
- Méthoxsalen
- Bergaptène
- Xanthotoxine
Le this compound se distingue par son efficacité accrue en photosensibilisation et sa capacité à former des liaisons croisées d'ADN stables, ce qui en fait un composé précieux dans les applications médicales et de recherche .
Propriétés
IUPAC Name |
2,5,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHVULEAZTJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023716 | |
| Record name | Trioxsalen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death. | |
| Record name | Trioxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3902-71-4 | |
| Record name | Trimethylpsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioxsalen [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trioxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trioxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trioxsalen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioxysalen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOXSALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
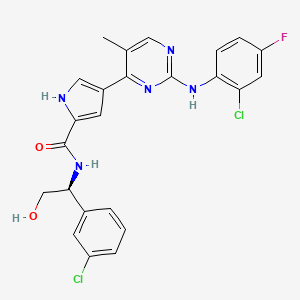
![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)
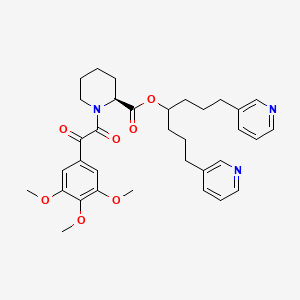

![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)

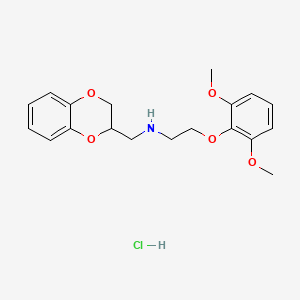
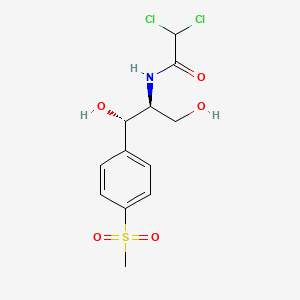
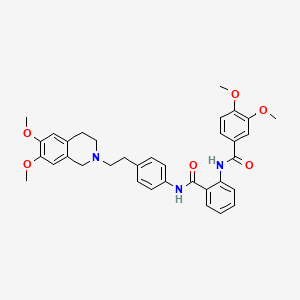
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
